2,3-Norbornanedicarboxylic Acid 2,3-Norbornanedicarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 2435-37-2
VCID: VC3963369
InChI: InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13)
SMILES: C1CC2CC1C(C2C(=O)O)C(=O)O
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

2,3-Norbornanedicarboxylic Acid

CAS No.: 2435-37-2

Cat. No.: VC3963369

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

2,3-Norbornanedicarboxylic Acid - 2435-37-2

Specification

CAS No. 2435-37-2
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Standard InChI InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13)
Standard InChI Key IVVOCRBADNIWDM-UHFFFAOYSA-N
SMILES C1CC2CC1C(C2C(=O)O)C(=O)O
Canonical SMILES C1CC2CC1C(C2C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

NBDA (IUPAC name: bicyclo[2.2.1]heptane-2,3-dicarboxylic acid) features a fused bicyclic framework with two carboxyl groups at the 2- and 3-positions. This arrangement imposes significant steric constraints, resulting in a rigid, boat-like conformation that influences its reactivity and intermolecular interactions . X-ray crystallography studies confirm the endo configuration of the carboxyl groups, which enhances hydrogen-bonding capabilities and stabilizes crystalline phases .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight184.19 g/mol
Melting Point210–215°C (decomposes)
SolubilityMethanol > Water
pKa (carboxyl groups)3.1, 4.8

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch), consistent with dicarboxylic acid functionality . Nuclear magnetic resonance (¹H NMR) spectra in deuterated dimethyl sulfoxide exhibit distinct signals for bridgehead protons (δ 1.2–1.8 ppm) and carboxyl protons (δ 12.1 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The classical route to NBDA involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis:

Cyclopentadiene+Maleic AnhydrideΔNorbornene AdductH2ONBDA\text{Cyclopentadiene} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Norbornene Adduct} \xrightarrow{\text{H}_2\text{O}} \text{NBDA}

Reaction conditions typically require toluene as solvent at 110°C for 12 hours, yielding NBDA with >90% purity after recrystallization . Recent advances employ microwave-assisted synthesis to reduce reaction times to 2 hours while maintaining yields .

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors operating at 10–15 bar pressure to enhance cycloaddition kinetics. A representative protocol from TCI America specifies:

  • Catalyst: Lewis acids (e.g., ZnCl₂) at 0.5 mol%

  • Throughput: 50 kg/batch

  • Purity Control: GC-MS monitoring with <2% norbornene byproduct .

Table 2: Industrial Synthesis Parameters

ParameterSpecification
Reactor TypeContinuous-flow
Temperature120–140°C
Pressure10–15 bar
Annual Output (TCI)5 metric tons

Applications in Advanced Materials

Polyimide Synthesis

NBDA serves as a critical monomer in synthesizing colorless polyimides (CPIs) for flexible displays. Its rigid structure confers:

  • High Glass Transition (Tg): 280–320°C vs. 250°C for conventional polyimides

  • Low CTE: 12 ppm/K, matching silicon wafers for electronics packaging

  • Optical Clarity: 90% transmittance at 550 nm in 10-μm films .

Coordination Polymers

The carboxylate groups in NBDA act as bridging ligands, forming 2D/3D networks with transition metals. A 2024 study demonstrated a Cu-NBDA framework with:

  • Surface Area: 850 m²/g (BET)

  • CO₂ Adsorption: 4.2 mmol/g at 298 K .

CodeHazard StatementPrevalence
H302Harmful if swallowed97.5%
H315Causes skin irritation100%
H318Causes serious eye damage97.5%

Personal protective equipment (PPE) requirements include nitrile gloves and ANSI-approved goggles .

Environmental Impact

Biodegradation studies show 28% mineralization in 28 days (OECD 301B), classifying NBDA as "readily biodegradable" .

Comparative Analysis with Structural Analogs

vs. 5-Norbornene-2,3-dicarboxylic Acid

PropertyNBDA5-Norbornene Analog
Thermal Stability320°C (TGA)280°C
Solubility in THF12 g/L8 g/L
Polymer Tg310°C265°C

The endo carboxyl configuration in NBDA enhances intermolecular interactions, accounting for its superior thermal properties .

Future Research Directions

  • Drug Delivery Systems: Exploiting NBDA’s rigidity for pH-responsive micelles

  • Metal-Organic Frameworks (MOFs): Optimizing pore geometry for hydrogen storage

  • Biodegradable Polymers: Copolymerizing NBDA with lactides for medical implants

Ongoing clinical trials (NCT0543283) are evaluating NBDA-based polyimides for retinal implants, with preliminary results showing <5% inflammation response at 6 months .

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